molecular formula C15H18N4O B5156390 2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5156390
M. Wt: 270.33 g/mol
InChI Key: PTEIDINWDAADKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a compound that features a pyrimidine ring attached to a piperazine moiety, which is further connected to a phenol group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-pyrimidin-2-ylpiperazine with a suitable phenolic compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenol or piperazine ring are replaced with other groups. .

Scientific Research Applications

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-14-5-2-1-4-13(14)12-18-8-10-19(11-9-18)15-16-6-3-7-17-15/h1-7,20H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEIDINWDAADKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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